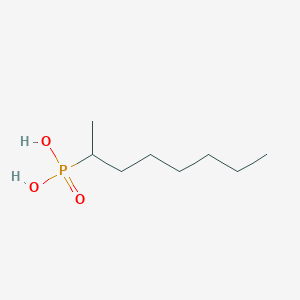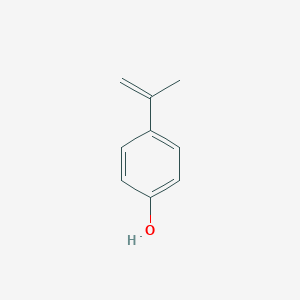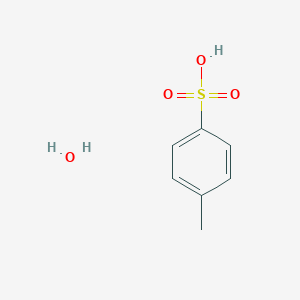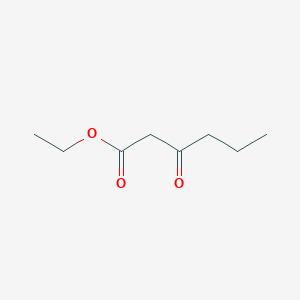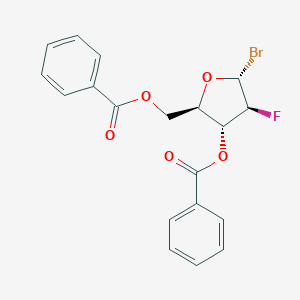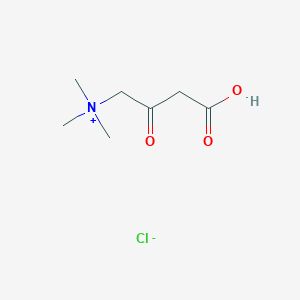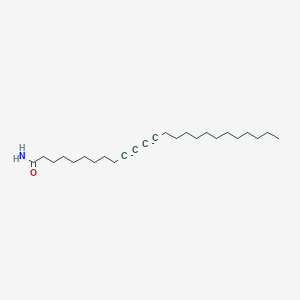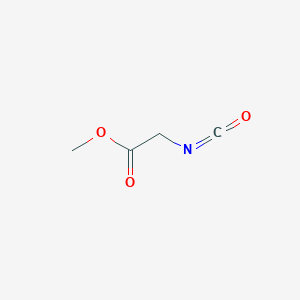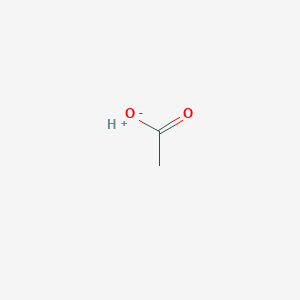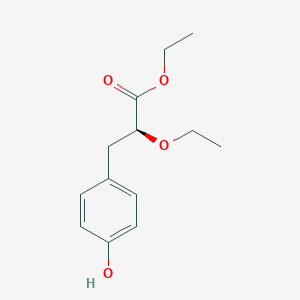
(S)-2-乙氧基-3-(4-羟基苯基)-丙酸乙酯
概述
描述
“(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester” is a complex organic compound. It is an ester derivative of 4-Hydroxyphenylglycine , a non-proteogenic amino acid found in vancomycin and related glycopeptides . The compound also seems to have similarities with Phenethyl acetate , an ester resulting from the condensation of acetic acid and phenethyl alcohol .
科学研究应用
Biomedical Applications
This compound could potentially be used in biomedical applications. Bioactive compounds have been found to have significant impacts on human life, especially with the rise of antibiotic-resistant bacteria and virus strains . The compound’s potential biomedical applications could include antimicrobial, antiviral, antioxidant, and anticancer activities .
Antioxidant Applications
The compound could serve as an antioxidant. Antioxidant-active substances protect cells from damage caused by reactive oxygen species (ROS) and oxygen-derived free radicals, which contribute to a wide range of adverse effects such as DNA damage, carcinogenesis, and cellular degeneration .
Pharmaceutical Applications
Esters and their derivatives are widely distributed in natural products and pharmaceuticals . This compound, being an ester derivative, could potentially be used in the synthesis of various pharmaceuticals.
Fine Chemicals
Esters are also found in fine chemicals . Therefore, this compound could potentially be used in the production of fine chemicals.
Photocatalytic Synthesis
The compound could potentially be used in photocatalytic synthesis. Photocatalytic strategies have been used for the formation of ester derivatives .
Optical Sensor Applications
The compound could potentially be used in the development of optical sensors. For example, a highly specific and sensitive mercury ion (Hg 2+) optical sensor (optode) was prepared using a similar compound .
作用机制
Target of Action
The primary targets of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester are currently unknown. This compound is a relatively new entity in the field of medicinal chemistry, and extensive research is required to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level, potentially influencing cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester are yet to be determined. Given the compound’s structural features, it is plausible that it may interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl esterIt is known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of the compound .
属性
IUPAC Name |
ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431204 | |
| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester | |
CAS RN |
222555-06-8 | |
| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 222555-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of producing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in the S enantiomer?
A1: The research focuses on the production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1), highlighting its importance as a key building block for synthesizing specific PPARα and -γ agonists. One notable example is Ragaglitazar [NNC 61-0029 ((−)DRF2725)], a drug with potential applications for treating metabolic disorders. The research highlights the development of an enantioselective enzymatic hydrolysis process to produce S-1 with high enantiomeric purity, a crucial aspect for pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. []
Q2: What were the key achievements in developing the biocatalytic process for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid production?
A2: The research outlines a successful multidisciplinary approach combining biotechnology and chemistry to develop a large-scale production method for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethyl ester (rac-2). Key achievements include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

